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Compound of Interest

Compound Name:
1-(3-(Hydroxymethyl)azetidin-1-

yl)ethanone

CAS No.: 1421070-16-7

Cat. No.: B1397794

Get Quote

Executive Summary: The "Goldilocks" Heterocycle
In the optimization of lead compounds, medicinal chemists often face a trade-off between

potency (driven by hydrophobic contacts and rigid positioning) and drug-likeness (solubility,

metabolic stability). The azetidine ring (4-membered nitrogen heterocycle) has emerged as a

privileged scaffold because it uniquely balances these opposing forces:

Vector Rigidity: It provides distinct bond vectors (approx. 90° C-N-C angle) compared to the

109° of pyrrolidines/piperidines, allowing access to novel chemical space.

Metabolic Hardening: It removes the labile

-hydrogens found in larger rings or positions them in a way that is less accessible to CYP450
oxidation.

Lipophilic Efficiency (LipE): It typically lowers cLogP relative to piperidine analogs while

maintaining basicity, improving the LipE profile.
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Physicochemical Engine: Azetidine vs. Homologs
The choice of azetidine over pyrrolidine (5-membered) or piperidine (6-membered) is rarely

arbitrary. It is a calculated decision to modulate basicity (pKa) and lipophilicity (LogP).

Comparative Physicochemical Profile
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Property
Azetidine (4-
Ring)

Pyrrolidine (5-
Ring)

Piperidine (6-
Ring)

Implication for

Drug Design

Ring Strain ~26 kcal/mol ~6 kcal/mol ~0 kcal/mol

High strain

enables "spring-

loaded"

synthesis (strain-

release) but

requires care in

metabolic

stability.

pKa (Parent) ~11.29 ~11.27 ~11.22

Basicity is

surprisingly

similar across

the series;

however, N-

substitution on

azetidine

dramatically

shifts this due to

steric

compression.

Conformation
Puckered

(Butterfly)
Envelope Chair

Azetidine exists

in a puckered

conformation

(barrier ~1.3

kcal/mol),

offering a distinct

vector for

substituents at

the 3-position.

Lipophilicity Low Medium High Azetidine is often

used to lower

LogD without

sacrificing the

basic amine
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handle needed

for solubility.

The "Gem-Dimethyl" Equivalent
Substituents at the 3-position of azetidine (e.g., 3,3-difluoro or 3-hydroxy) experience a unique

environment. Unlike the flexible piperidine, the azetidine ring locks these substituents into a

specific vector, often mimicking the gem-dimethyl effect by restricting the rotameric population

of attached chains.

Azetidine (4-Membered)
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Figure 1: The strategic reduction in ring size to optimize Lipophilic Efficiency (LipE).

Synthetic Architecture: The Strain-Release
Revolution
Historically, azetidines were synthesized via the thermal cyclization of

-haloamines, a method often plagued by slow kinetics and polymerization. The modern era of
azetidine chemistry is defined by Strain-Release Functionalization of 1-
azabicyclo[1.1.0]butanes (ABBs).

Core Methodology: Strain-Release of ABB
This method utilizes the immense ring strain of the bicyclic ABB system. Nucleophiles

(Grignard reagents, amines, thiols) attack the bridgehead carbon, cleaving the central C-N

bond and relieving strain to generate a 3-substituted azetidine.

Protocol: Synthesis of 3-Arylazetidines via ABB
Reference Standard: Adapted from Gianatassio et al. (Org. Lett. 2019) and recent variants.
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Reagents:

1-Azabicyclo[1.1.0]butane (ABB) [Generated in situ or commercial]

Aryl Grignard Reagent (ArMgBr)

Solvent: Anhydrous THF or 2-MeTHF

Electrophile (for N-capping): Boc-anhydride or Benzyl bromide

Step-by-Step Workflow:

ABB Generation: (If not commercial) Treat 3-bromoazetidine salts with strong base (e.g.,

NaH or KOtBu) to generate the volatile ABB species. Caution: High strain energy.

Nucleophilic Attack: Cool the ABB solution to -78°C. Slowly add the Aryl Grignard reagent

(1.2 equiv).

Strain Release: Warm to 0°C. The Grignard attacks the bridgehead carbon, breaking the

bicyclic bond and forming an N-magnesium azetidine intermediate.

Quench/Capping: Add the electrophile (e.g., Boc2O) to trap the nitrogen anion.

Workup: Aqueous extraction and column chromatography yield the N-Boc-3-arylazetidine.

1-Azabicyclo[1.1.0]butane
(High Energy Precursor)

Transition State
Bridgehead Attack

 Activation

Nucleophile
(R-MgBr / R-NH2)

N-Metalated Azetidine
(Strain Relieved)

 C-N Bond Cleavage 3-Substituted Azetidine
(Functionalized Core)

 Electrophile Quench (E+)
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Figure 2: The strain-release mechanism allows rapid access to 3-substituted azetidines,

avoiding difficult cyclizations.

Pharmacological Applications & Case Studies
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The azetidine scaffold is not just a linker; it is a functional pharmacophore that dictates binding

kinetics and metabolic fate.

Case Study 1: Baricitinib (Olumiant)
Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis) Role of Azetidine: Rigid Linker & Vector

Alignment.

In Baricitinib, the azetidine ring serves as a critical structural hub connecting the ATP-

competitive pyrazole-pyrrolopyrimidine headgroup with the ethylsulfonyl tail.

Vector: The 3-position substitution orients the ethylsulfonyl group towards the solvent front,

improving solubility without interfering with the hinge-binding region.

Metabolic Stability: The azetidine is less prone to oxidative metabolism than a flexible

ethyl/propyl chain would be, as the ring constraints prevent the adoption of conformations

favorable for CYP450 access.

Synthesis Highlight: The industrial route utilizes a Suzuki coupling on a pre-formed azetidine

boronate or related intermediate, showcasing the scaffold's stability under transition-metal

catalysis conditions.

Case Study 2: Cobimetinib (Cotellic)
Target: MEK Inhibitor (Melanoma) Role of Azetidine: Conformational Locking.

Cobimetinib features a highly substituted azetidine ring. The scaffold locks the molecule into a

bioactive conformation that binds to the allosteric pocket of MEK.

Entropy: By pre-organizing the ligand into a rigid shape (high energy ground state relative to

an open chain), the entropic penalty of binding is reduced, enhancing affinity.

Synthesis: The synthesis involves the addition of a piperidine-Grignard to a protected

azetidinone (beta-lactam), followed by reduction, demonstrating the versatility of accessing

the ring via reduction of oxidized precursors.
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Pharmacophore Properties

Pyrrolopyrimidine/Pyrazole
(Hinge Binder / ATP Site)

Azetidine Core
(Rigid Vector / Metabolic Shield)

 C-N Bond

Ethylsulfonyl Group
(Solvent Interaction / PK)

 C3-Substitution

Rigidity: High Metabolic Stability: High
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Figure 3: Pharmacophore map of Baricitinib, highlighting the azetidine's role as a rigid

structural hub.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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